molecular formula C6H15NO6P2 B1194081 Azacycloheptane-2,2-diphosphonic acid CAS No. 56269-44-4

Azacycloheptane-2,2-diphosphonic acid

Cat. No.: B1194081
CAS No.: 56269-44-4
M. Wt: 259.13 g/mol
InChI Key: BYOBJKVGOIXVED-UHFFFAOYSA-N
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Description

Azacycloheptane-2,2-diphosphonic acid is a heterocyclic compound containing a seven-membered ring with nitrogen and two phosphonic acid groups

Scientific Research Applications

Azacycloheptane-2,2-diphosphonic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Azacycloheptane-2,2-diphosphonic acid can be synthesized by reacting a lactam with a phosphorus trihalide, phosphonic acid, and water in an inert reaction medium . The reaction involves the following steps:

  • Melting the lactam and mixing it with phosphorus trichloride.
  • Reacting the lactam-phosphonic acid mixture with additional phosphorus trichloride.
  • Hydrolyzing the resulting product to obtain this compound.

Industrial Production Methods

The industrial production of this compound involves similar steps as the laboratory synthesis but on a larger scale. The process is optimized for higher yields and safer handling of reagents .

Chemical Reactions Analysis

Types of Reactions

Azacycloheptane-2,2-diphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The phosphonic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce various substituted azacycloheptane derivatives.

Mechanism of Action

The mechanism of action of azacycloheptane-2,2-diphosphonic acid involves its interaction with specific molecular targets and pathways. In the context of bone-related diseases, the compound inhibits osteoclast-mediated bone resorption by interfering with the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids required for the prenylation of small GTPase signaling proteins, ultimately leading to reduced osteoclast activity and bone resorption.

Comparison with Similar Compounds

Azacycloheptane-2,2-diphosphonic acid can be compared with other similar compounds, such as:

    Azacyclohexane-2,2-diphosphonic acid: This compound has a six-membered ring instead of a seven-membered ring.

    Azacyclooctane-2,2-diphosphonic acid: This compound has an eight-membered ring.

    Azacyclopentane-2,2-diphosphonic acid: This compound has a five-membered ring.

Uniqueness

The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(2-phosphonoazepan-2-yl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOBJKVGOIXVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971703
Record name Azepane-2,2-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56269-44-4
Record name Azacycloheptane-2,2-diphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56269-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacycloheptane-2,2-diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056269444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azepane-2,2-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (hexahydro-2H-azepin-2-ylidene)bis(phosphonic) acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACYCLOHEPTANE-2,2-DIPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4RP0644XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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